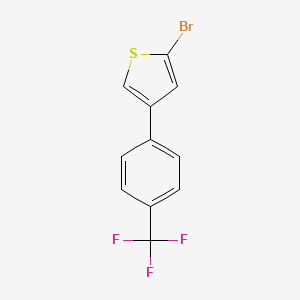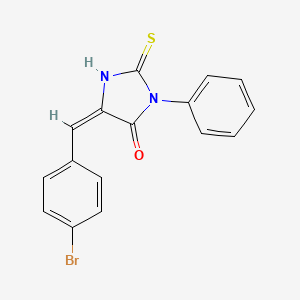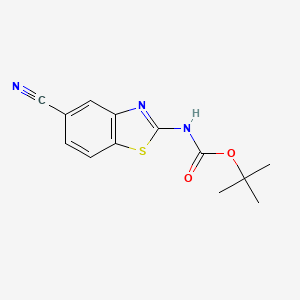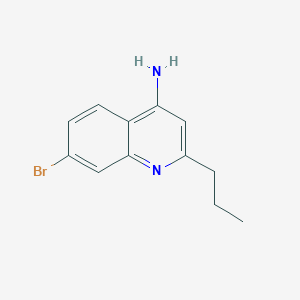
Trisulfo-Cy5-Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfo-Cy5-Alkyne is a near-infrared (NIR) fluorescent dye that is widely used in scientific research. It is a click chemistry reagent containing an azide group, which allows it to participate in copper-catalyzed click chemistry reactions. This compound is particularly valued for its strong fluorescence properties and its ability to be used in various biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisulfo-Cy5-Alkyne is synthesized through a series of chemical reactions that introduce the alkyne and sulfo groups into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.
Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where an appropriate alkyne-containing reagent is reacted with the cyanine dye core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through techniques such as crystallization, chromatography, or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Trisulfo-Cy5-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-containing compounds.
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of the cyanine dye and can be used for various labeling and imaging applications .
Applications De Recherche Scientifique
Trisulfo-Cy5-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging of biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications .
Mécanisme D'action
The mechanism of action of Trisulfo-Cy5-Alkyne involves its participation in click chemistry reactions. The alkyne group reacts with azide-containing compounds in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling and conjugation of biomolecules. The fluorescent properties of the cyanine dye enable visualization and detection of the labeled molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisulfo-Cy5.5-Alkyne: Another near-infrared fluorescent dye with similar click chemistry properties.
Cy5-Alkyne: A cyanine dye with an alkyne group but without the sulfo groups, resulting in lower water solubility.
Cy7-Alkyne: A cyanine dye with a longer wavelength emission, used for applications requiring deeper tissue penetration.
Uniqueness
Trisulfo-Cy5-Alkyne stands out due to its combination of strong fluorescence, high water solubility, and efficient click chemistry reactivity. The presence of sulfo groups enhances its solubility in aqueous environments, making it particularly suitable for biological applications .
Propriétés
Formule moléculaire |
C37H45N3O10S3 |
|---|---|
Poids moléculaire |
788.0 g/mol |
Nom IUPAC |
2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50) |
Clé InChI |
DKRNQQAUDARDNM-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


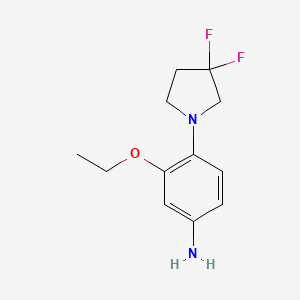
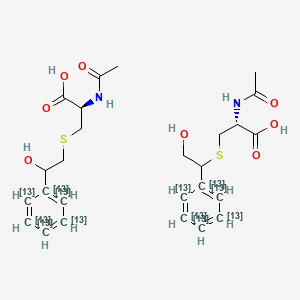
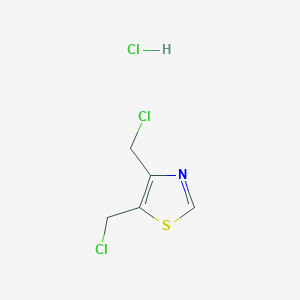
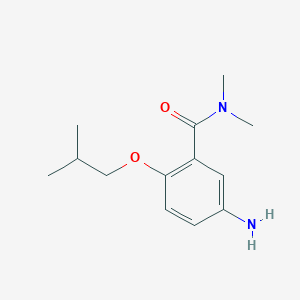
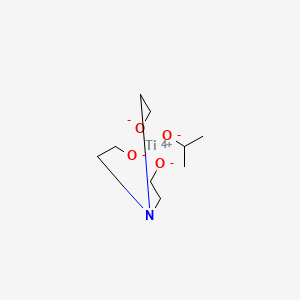
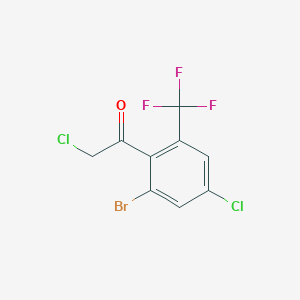
![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)

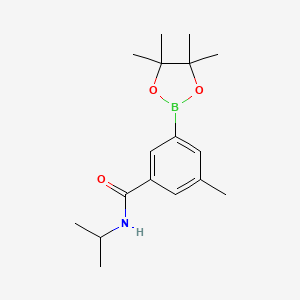
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
